[1-(2-methylbenzyl)-1H-benzimidazol-2-yl](phenyl)methanol
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Overview
Description
{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}(PHENYL)METHANOL is a complex organic compound that belongs to the class of benzodiazoles This compound is characterized by its unique structure, which includes a benzodiazole ring fused with a phenyl group and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}(PHENYL)METHANOL typically involves multi-step organic reactions. One common method includes the reaction of 2-methylbenzyl chloride with 1H-1,3-benzodiazole in the presence of a base to form the intermediate compound. This intermediate is then reacted with phenylmagnesium bromide (a Grignard reagent) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}(PHENYL)METHANOL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenyl and methylphenyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
Oxidation: Formation of ketones.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}(PHENYL)METHANOL has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of {1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}(PHENYL)METHANOL involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- {1-[(2-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol
- {1-[(4-Chlorobenzyl)-1H-benzimidazol-2-yl}methanol
- {2-(2-Chlorophenyl)-1H-imidazol-4-yl}methanol
Uniqueness
{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}(PHENYL)METHANOL is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C22H20N2O |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]-phenylmethanol |
InChI |
InChI=1S/C22H20N2O/c1-16-9-5-6-12-18(16)15-24-20-14-8-7-13-19(20)23-22(24)21(25)17-10-3-2-4-11-17/h2-14,21,25H,15H2,1H3 |
InChI Key |
YBOPNEMIHKPDIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2C(C4=CC=CC=C4)O |
Origin of Product |
United States |
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